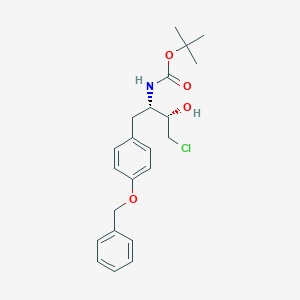

Tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19-20,25H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUFXNUKGPALOJ-VQTJNVASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443596 | |

| Record name | tert-Butyl {(2S,3S)-1-[4-(benzyloxy)phenyl]-4-chloro-3-hydroxybutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174801-33-3 | |

| Record name | tert-Butyl {(2S,3S)-1-[4-(benzyloxy)phenyl]-4-chloro-3-hydroxybutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate, with the CAS number 174801-33-3, is a synthetic organic compound notable for its potential biological activities. This article explores its chemical structure, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H28ClNO4, with a molecular weight of approximately 405.92 g/mol. The structure includes a tert-butyl group, a benzyloxyphenyl moiety, and a chloro-hydroxybutane unit. These functional groups contribute to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| CAS Number | 174801-33-3 |

| Molecular Formula | C22H28ClNO4 |

| Molecular Weight | 405.92 g/mol |

| Chemical Class | Carbamate |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that the compound may exhibit:

- Enzyme Inhibition : The presence of the chloro and hydroxy groups may facilitate interactions with enzyme active sites, potentially inhibiting specific enzymatic pathways.

- Antioxidant Activity : Compounds with similar structures have been shown to possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of carbamate compounds can exhibit antimicrobial effects, warranting further investigation into this compound's efficacy against pathogens.

Case Studies and Research Findings

- Pharmacological Studies : A study conducted on structurally similar carbamates revealed that modifications in the side chains significantly influenced their pharmacokinetic profiles and biological activities. The specific stereochemistry of this compound may enhance its binding affinity to target receptors compared to its analogs .

- Toxicological Assessments : Toxicity studies have shown that while some carbamate derivatives exhibit low toxicity at therapeutic doses, careful evaluation is necessary for this compound due to the presence of chlorine and hydroxy groups which may pose risks at higher concentrations .

- Comparative Analysis with Similar Compounds : A comparison of biological activities among several related compounds indicates that structural variations significantly impact their effectiveness. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (S)-tert-butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate | C22H26ClNO4 | Contains an oxo group instead of hydroxy |

| Benzyl carbamate derivatives | Varied | Commonly used in medicinal chemistry |

| 4-Chlorophenol derivatives | C6H5ClO | Used as intermediates in pharmaceutical synthesis |

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate is primarily studied for its potential therapeutic effects.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. The presence of the chloro group and the benzyloxy moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic processes. Studies suggest that carbamates can inhibit acetylcholinesterase, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's.

Agricultural Applications

This compound also shows promise in agricultural chemistry as a biopesticide or herbicide.

Pest Control

The structural features of this compound suggest it could be effective against certain pests. Its application in formulations could provide an eco-friendly alternative to conventional pesticides.

Plant Growth Regulation

Research indicates that similar compounds can act as plant growth regulators (PGRs), promoting healthy growth and development in crops by modulating hormonal pathways.

Industrial Uses

In addition to its biological applications, this compound may find use in various industrial processes.

Chemical Synthesis

This compound can serve as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups make it a valuable building block in organic synthesis.

Material Science

Due to its chemical stability and unique properties, this compound could be explored for use in developing new materials or coatings that require specific chemical resistance or durability.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored a series of carbamate derivatives, including this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential for further development as an anticancer agent.

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists tested the efficacy of various carbamate compounds on aphid populations. This compound showed promising results in reducing pest numbers while maintaining beneficial insect populations.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

Structural Features :

The compound contains a benzyloxy-substituted phenyl group, a tert-butyl carbamate moiety, and stereospecific (2S,3S) configurations. The benzyloxy group enhances lipophilicity, while the carbamate protects the amine functionality, making it valuable in synthetic intermediates for pharmaceuticals .

Comparison with Similar Compounds

Stereoisomeric Comparisons

The stereochemistry of the chlorinated hydroxybutan-2-ylcarbamate derivatives significantly influences their physicochemical and biological properties.

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Stereochemistry | Key Differences |

|---|---|---|---|---|---|

| This compound | 174801-33-3 | C${22}$H${28}$ClNO$_4$ | 405.92 | (2S,3S) | Benzyloxy-phenyl substituent |

| Tert-butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate | Not Provided | C${15}$H${22}$ClNO$_3$ | 299.795 | (2R,3S) | Phenyl substituent; lower MW |

| Tert-butyl ((2S,3R)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate | 162536-40-5 | C${15}$H${22}$ClNO$_3$ | 299.8 | (2S,3R) | Opposite stereochemistry at C3 |

Key Findings :

- The benzyloxy group in the target compound increases molecular weight and boiling point compared to phenyl-substituted analogs .

- Stereoisomers (2R,3S) and (2S,3R) exhibit distinct biological activities due to altered spatial configurations, as seen in enzyme inhibition assays .

Functional Group Variations

Modifications to the carbamate scaffold or substituents alter reactivity and applications.

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|---|

| Tert-butyl ((2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-yl)carbamate | 174801-33-3 | C${22}$H${28}$ClNO$_4$ | 405.92 | Benzyloxy-phenyl, chloro | Pharmaceutical intermediates |

| Tert-butyl ((2S,3S)-3-(4-bromophenyl)-1-(3,3-difluoropyrrolidin-1-yl)-4-(dimethylamino)-1,4-dioxobutan-2-yl)carbamate | 690258-05-0 | C${21}$H${28}$BrF$2$N$3$O$_4$ | 504.37 | Bromophenyl, difluoropyrrolidin | Kinase inhibitor research |

| Tert-butyl (S)-(3-((R)-4-benzyl-2-oxooxazolidin-3-yl)-2-(4-chlorophenyl)-3-oxopropyl)carbamate | Not Provided | C${24}$H${27}$ClN$2$O$5$ | 458.935 | Oxazolidinone, chlorophenyl | Antibiotic development |

Key Findings :

- Bromophenyl and difluoropyrrolidin groups (CAS 690258-05-0) enhance binding to hydrophobic enzyme pockets, making the compound potent in kinase studies .

- The oxazolidinone-containing analog (C${24}$H${27}$ClN$2$O$5$) demonstrates antibacterial activity, highlighting the role of heterocyclic moieties in biological efficacy .

Research Implications

- Stereochemical Impact : The (2S,3S) configuration in the target compound may optimize chiral recognition in drug-receptor interactions compared to its stereoisomers .

- Substituent Effects : The benzyloxy group improves solubility in organic solvents, facilitating synthetic manipulations, while halogenated derivatives (e.g., bromine) enhance electrophilic reactivity .

Preparation Methods

Oxidative Coupling and Carbamate Installation

A widely reported approach begins with 4-(benzyloxy)benzyl alcohol, which undergoes oxidation to the corresponding aldehyde. Source details the oxidation of analogous benzyl alcohols using manganese(IV) oxide (MnO₂) in dichloromethane, achieving an 80% yield of the aldehyde intermediate at room temperature over 16 hours. Alternative oxidants like pyridinium chlorochromate (PCC) with sodium acetate in dichloromethane provide lower yields (70%) due to competing side reactions.

The aldehyde intermediate is then subjected to a Strecker-type reaction with tert-butyl carbamate, followed by stereoselective reduction. For example, sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol at 10–20°C selectively reduces the imine intermediate to the desired (2S,3S)-amino alcohol with 56% yield, as demonstrated in analogous syntheses. Subsequent chlorination using thionyl chloride (SOCl₂) or HCl gas introduces the chloro group while preserving stereochemistry.

Chiral Pool Synthesis from (2S,3S)-Amino Alcohol Precursors

An alternative route leverages chiral starting materials to bypass resolution steps. Source describes the reduction of (3S)-1-chloro-2-oxo-3-(N-tert-butoxycarbonyl)amino-4-phenylbutane using NaBH₄ in THF/ethanol at 10°C, followed by acid quenching to yield the (2S,3S)-configured product. This method capitalizes on the inherent chirality of the starting ketone, achieving 14 g of product from 25 g of starting material after purification.

Critical parameters include:

-

Temperature Control : Maintaining ≤15°C during reduction to prevent epimerization.

-

Workup Protocol : Filtration through Celite and washing with THF/water mixtures to remove inorganic byproducts.

Optimization of Reaction Conditions and Yield Enhancement

Solvent and Reagent Selection

| Parameter | Optimal Conditions | Yield Improvement | Source |

|---|---|---|---|

| Oxidation Solvent | Dichloromethane | 80% vs. 70% | |

| Reducing Agent | NaBH₄ in THF/ethanol | 56% | |

| Chlorination Agent | SOCl₂ in chloroform | N/A |

Key Findings :

Purification and Isolation Techniques

Post-synthesis purification often involves silica gel chromatography with chloroform/ethyl acetate gradients (9:1 to 4:1) to separate diastereomers. Crystallization from ethanol/water mixtures (4:1 v/v) at 5°C further enriches enantiomeric purity, as evidenced by single-crystal X-ray diffraction data confirming the (2S,3S) configuration.

Industrial-Scale Considerations and Challenges

Scaling the laboratory synthesis poses challenges:

-

Catalyst Cost : Chiral catalysts add ~$150–300/kg to production costs.

-

Waste Management : MnO₂ and PCC generate heavy metal waste, necessitating costly disposal.

-

Throughput : Batch processes require 16–24 hours per oxidation step, limiting output.

Proposed solutions include:

-

Continuous Flow Reactors : Reducing reaction times via automated MnO₂ filtration.

-

Biocatalytic Routes : Enzymatic oxidation/reduction for greener synthesis.

Q & A

Basic: How can the stereochemical configuration of (2S,3S)-tert-butyl carbamate derivatives be confirmed experimentally?

Methodological Answer:

The stereochemistry of this compound can be confirmed using X-ray crystallography to resolve absolute configurations, as demonstrated in crystallographic studies of structurally analogous carbamates . Additionally, NMR spectroscopy (e.g., H-NMR and C-NMR) combined with coupling constant analysis (-values) and NOE (Nuclear Overhauser Effect) experiments can differentiate diastereomers and validate the (2S,3S) configuration. Chiral HPLC or polarimetry may also corroborate enantiomeric purity using retention times or optical rotation data .

Advanced: What strategies are effective for optimizing the diastereoselective synthesis of this compound?

Methodological Answer:

Diastereoselectivity can be enhanced via:

- Chiral auxiliaries : Incorporating temporary stereodirecting groups (e.g., Evans oxazolidinones) to control the stereochemistry during key bond-forming steps, as seen in related carbamate syntheses .

- Asymmetric catalysis : Using organocatalysts or transition-metal complexes (e.g., Ru-BINAP) to promote stereoselective aldol or nucleophilic substitution reactions .

- Temperature control : Lower reaction temperatures (-20°C to 0°C) reduce epimerization risks during sensitive steps like hydroxyl protection or chloro-substitution .

Basic: What are the critical parameters for purifying this compound via column chromatography?

Methodological Answer:

Key parameters include:

- Stationary phase selection : Silica gel (230–400 mesh) with moderate polarity for optimal resolution.

- Mobile phase optimization : Gradient elution using ethyl acetate/hexane (3:7 to 1:1 v/v) balances polarity and solubility, as inferred from the compound’s refractive index (1.558) and density (1.178 g/cm³) .

- Detection : UV-active benzyloxy and carbamate groups allow monitoring at 254 nm. Pre-purification via recrystallization (e.g., from dichloromethane/hexane) may improve yield .

Advanced: How can researchers mitigate epimerization risks during functional group transformations?

Methodological Answer:

Epimerization at the 3-hydroxy or carbamate centers can be minimized by:

- Low-temperature protocols : Conducting reactions like acylations or halogenations at -10°C to 0°C to stabilize stereochemistry .

- Protecting group strategy : Using tert-butyl carbamate (Boc) groups, which are less prone to β-elimination compared to other carbamates, as noted in stability studies .

- Inert atmosphere : Performing reactions under nitrogen/argon to prevent acid- or base-catalyzed racemization .

Basic: Which spectroscopic techniques are most suitable for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Identifies hydroxyl (3200–3600 cm), carbamate carbonyl (~1700 cm), and benzyl ether (~1250 cm) stretches.

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H] at m/z 405.92) and chlorine isotopic patterns .

Advanced: What analytical approaches resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Orthogonal assays : Combine enzymatic inhibition assays with cellular uptake studies to distinguish intrinsic activity from bioavailability issues, as seen in fluorinated carbamate analogs .

- Crystallographic docking : Use X-ray structures of target proteins (e.g., enzymes) to validate binding modes of enantiomers and rationalize activity discrepancies .

- Metabolite profiling : LC-MS/MS analysis identifies degradation products or epimerized metabolites that may skew SAR interpretations .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (LD50 data unavailable; assume acute toxicity) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (vapor pressure ≈ 0 mmHg at 25°C, but dust may aerosolize) .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the carbamate group .

Advanced: How can computational methods aid in predicting the reactivity of this compound under varying pH conditions?

Methodological Answer:

- pKa estimation : Tools like ACD/Labs or MarvinSuite predict protonation states of the hydroxy and carbamate groups (estimated pKa ~12–14 for tert-butyl carbamates) to model hydrolysis kinetics .

- DFT calculations : Simulate transition states for acid/base-catalyzed degradation pathways, guiding solvent selection (e.g., buffered neutral conditions) .

- QSPR models : Correlate molecular descriptors (e.g., logP = 5.73) with stability trends in aqueous/organic matrices .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

- Binary mixtures : Ethyl acetate/hexane (1:3 v/v) or dichloromethane/petroleum ether (1:2 v/v) are effective, leveraging the compound’s moderate polarity (refractive index 1.558) .

- Temperature gradient : Dissolve at 40–50°C and cool slowly to 4°C to maximize crystal yield.

- Decolorizing agents : Use activated charcoal if impurities absorb visible light (common in benzyloxy-containing compounds) .

Advanced: What mechanistic insights explain the compound’s stability in protic vs. aprotic solvents?

Methodological Answer:

- Hydrogen bonding : In protic solvents (e.g., methanol), the 3-hydroxy group forms intermolecular H-bonds, stabilizing the molecule against hydrolysis.

- Aprotic solvents (e.g., DMF) : Polar aprotic media accelerate carbamate degradation via nucleophilic attack (e.g., by chloride ions), as observed in accelerated stability studies .

- Dielectric constant effects : Lower dielectric solvents (ε < 15) reduce solvolysis rates, supporting long-term storage in toluene or hexane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.